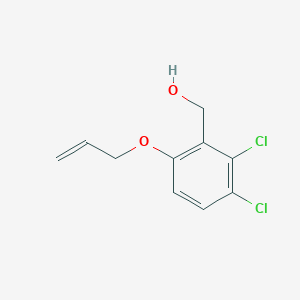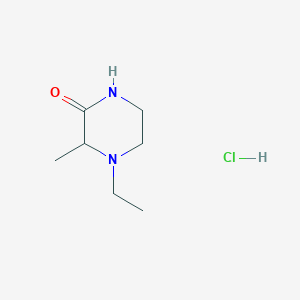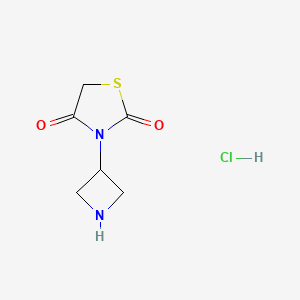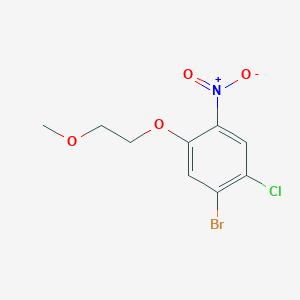
6-(Allyloxy)-2,3-dichlorobenzyl Alcohol
Descripción general
Descripción
6-(Allyloxy)-2,3-dichlorobenzyl Alcohol is an organic compound that features a benzyl alcohol moiety substituted with allyloxy and dichloro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol typically involves the allylation of 2,3-dichlorobenzyl alcohol. One common method is the Williamson ether synthesis, where 2,3-dichlorobenzyl alcohol reacts with allyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the ether bond .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts (PTCs) can also be employed to improve the reaction rate and selectivity. For example, the use of quaternary ammonium salts as PTCs can facilitate the transfer of the allyl bromide into the organic phase, where it reacts with the 2,3-dichlorobenzyl alcohol .
Análisis De Reacciones Químicas
Types of Reactions
6-(Allyloxy)-2,3-dichlorobenzyl Alcohol can undergo various chemical reactions, including:
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products
Oxidation: 6-(Allyloxy)-2,3-dichlorobenzaldehyde, 6-(Allyloxy)-2,3-dichlorobenzoic acid.
Reduction: 6-(Allyloxy)-2,3-dichlorotoluene.
Substitution: 6-(Allyloxy)-2-chloro-3-aminobenzyl Alcohol, 6-(Allyloxy)-2-chloro-3-thiolbenzyl Alcohol.
Aplicaciones Científicas De Investigación
6-(Allyloxy)-2,3-dichlorobenzyl Alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol depends on its specific application. In chemical reactions, the allyloxy group can act as a nucleophile or electrophile, depending on the reaction conditions. The dichloro groups can influence the reactivity of the benzyl alcohol moiety by electron-withdrawing effects, making it more susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
6-(Methoxy)-2,3-dichlorobenzyl Alcohol: Similar structure but with a methoxy group instead of an allyloxy group.
6-(Allyloxy)-2,3-difluorobenzyl Alcohol: Similar structure but with fluorine atoms instead of chlorine atoms.
6-(Allyloxy)-2,3-dibromobenzyl Alcohol: Similar structure but with bromine atoms instead of chlorine atoms .
Uniqueness
6-(Allyloxy)-2,3-dichlorobenzyl Alcohol is unique due to the presence of both allyloxy and dichloro groups, which provide a combination of reactivity and stability. The allyloxy group allows for further functionalization, while the dichloro groups enhance the compound’s electron-withdrawing properties, making it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
(2,3-dichloro-6-prop-2-enoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-5-14-9-4-3-8(11)10(12)7(9)6-13/h2-4,13H,1,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZIWMYPDHZMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C(=C(C=C1)Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Azaspiro[4.4]nonane hydrochloride](/img/structure/B1379811.png)


![[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1379818.png)


![(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one](/img/structure/B1379821.png)
![3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol](/img/structure/B1379824.png)
